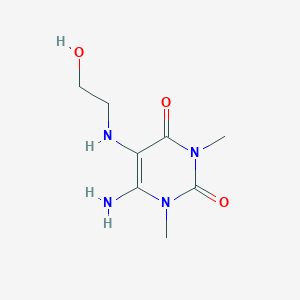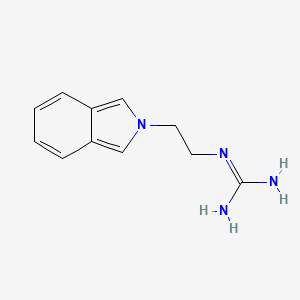
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(chloromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carbonylated pyridine derivatives .
Scientific Research Applications
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: This compound has a similar structure but lacks the bromine atoms.
3-Bromo-5-chloropyridine: This compound is similar but lacks the chloromethyl group.
2,3-Dibromo-5-chloropyridine: This compound has bromine atoms at different positions and is used in regiospecific reactions.
Uniqueness
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is unique due to the presence of multiple halogen atoms and a chloromethyl group, which confer distinct reactivity and bioactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H3Br2Cl2N |
|---|---|
Molecular Weight |
319.81 g/mol |
IUPAC Name |
2,6-dibromo-3-chloro-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-5-3(2-9)1-4(10)6(8)11-5/h1H,2H2 |
InChI Key |
UYARDOZUCYVRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





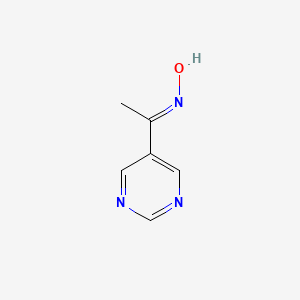
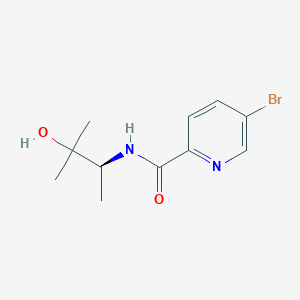
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
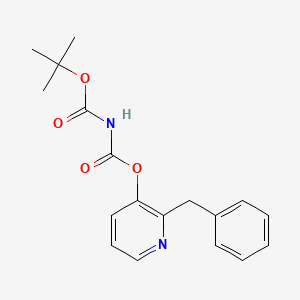
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)

![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)

